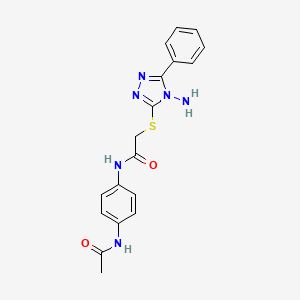

N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c1-12(25)20-14-7-9-15(10-8-14)21-16(26)11-27-18-23-22-17(24(18)19)13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYTXTBDRRVJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585554-02-5 | |

| Record name | N-(4-(ACETYLAMINO)PH)-2-((4-AMINO-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Ethyl 2-(4-Acetamidophenoxy)Acetate

Reactants :

- N-(4-Hydroxyphenyl)acetamide

- Ethyl chloroacetate

Conditions :

- Solvent: Acetone

- Base: Potassium carbonate

- Temperature: Reflux (6 hours)

Product : Ethyl 2-(4-acetamidophenoxy)acetate

Yield : 80% after crystallization from ethanol.

Mechanism : Nucleophilic substitution at the oxygen atom of N-(4-hydroxyphenyl)acetamide, facilitated by the base.

Formation of N-[4-(2-Hydrazinyl-2-Oxoethoxy)Phenyl]Acetamide

Reactants :

- Ethyl 2-(4-acetamidophenoxy)acetate

- Hydrazine monohydrate

Conditions :

- Solvent: Ethanol

- Temperature: Room temperature (overnight stirring)

Product : Hydrazide intermediate

Purification : Filtration and ethanol crystallization.

Key Insight : Hydrazine cleaves the ester group, converting it to a hydrazide functionality.

Reaction with Phenylisothiocyanate

Reactants :

- Hydrazide intermediate

- Phenylisothiocyanate

Conditions :

- Solvent: Ethanol

- Temperature: Reflux (3 hours)

Product : N-Phenyl-2-(2-(quinolin-8-yloxy)acetyl)hydrazine-1-carbothioamide

Characterization : Confirmed via thin-layer chromatography (TLC).

Cyclization to Form the Triazole Core

Reactants :

- Thioamide intermediate from Step 1.3

Conditions :

- Reagent: 2N potassium hydroxide in ethanol

- Temperature: Reflux (2 hours)

- pH Adjustment: Neutralized to pH 7

Product : N-[4-((5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Methoxy)Phenyl]Acetamide

Key Reaction : Intramolecular cyclization to form the triazole ring.

Final Coupling with 2-Chloro-N-Substituted Acetamide

Reactants :

- Triazole-thiol intermediate

- 2-Chloro-N-(4-acetamidophenyl)acetamide

Conditions :

- Solvent: Acetone

- Base: Potassium carbonate

- Temperature: Reflux (4–5 hours)

Product : this compound

Yield : ~70–75% after ethanol crystallization.

Reaction Optimization and Challenges

Critical Parameters Affecting Yield

- Base Selection : Potassium carbonate outperforms weaker bases in facilitating nucleophilic substitution during the final coupling step.

- Solvent Polarity : Acetone’s moderate polarity balances solubility and reaction kinetics.

- Temperature Control : Prolonged reflux in cyclization (Step 1.4) minimizes byproducts like sulfoxides.

Common Side Reactions

- Oxidation of Thioether : Exposure to air may oxidize the thioether (-S-) group to sulfoxide (-SO-) or sulfone (-SO2-).

- Incomplete Cyclization : Insufficient reaction time in Step 1.4 leads to residual thioamide intermediates.

Industrial-Scale Production Considerations

While laboratory methods prioritize purity, industrial synthesis requires scalability and cost efficiency:

| Parameter | Laboratory Method | Industrial Adaptation |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Purification | Recrystallization | Chromatography or distillation |

| Catalyst | Potassium carbonate | Heterogeneous catalysts |

Economic Note : Transitioning to continuous flow systems reduces solvent waste and improves throughput.

Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

Alternative Synthetic Routes

Though less common, the following methods are explored in literature:

Palladium-Catalyzed Coupling

Aryl halides and acetamide precursors undergo cross-coupling using palladium acetate and ligands like 2,2'-bipyridinyl. While effective for simpler acetamides, this method faces challenges in regioselectivity with triazole substrates.

Solid-Phase Synthesis

Immobilized resins enable stepwise assembly of the triazole and acetamide moieties, though yields remain suboptimal (~50%) compared to solution-phase synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

Pathways: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity and properties are influenced by substituents on the phenyl and triazole rings. Below is a comparison with key analogs:

Key Observations :

- Triazole Substituents: The 4-amino group in the target compound contrasts with ethyl or allyl groups in VUAA1, OLC15, and 6a/6c.

- Aromatic Modifications : The 4-acetamidophenyl group in the target compound differs from VUAA1’s 4-ethylphenyl or OLC15’s 4-butylphenyl. Acetamide substituents are associated with improved solubility and target specificity compared to alkyl chains .

- Synthetic Yields : Allyl-substituted analogs (6a, 6c) show yields up to 83%, suggesting that bulkier groups (e.g., acetamidophenyl) may require optimized synthetic routes .

Insect Olfactory Receptor Modulation

- VUAA1 : A potent agonist of the Orco ion channel in insects, activating heteromeric olfactory receptors at 100 μM .

- OLC15 : Acts as an Orco antagonist, inhibiting VUAA1-induced responses in multiple insect species .

- Target Compound: No direct data provided, but its 4-amino group could alter receptor interaction kinetics compared to VUAA1’s pyridinyl and ethyl groups.

Anticonvulsant Activity

- Compound 5j : ED50 of 54.8 mg/kg (MES test) and 52.8 mg/kg (scPTZ test), with low neurotoxicity .

- Target Compound: The 4-amino-5-phenyl triazole and acetamidophenyl groups may enhance blood-brain barrier penetration, though this requires validation.

Anti-Exudative Activity

Structure-Activity Relationships (SAR)

Triazole Position 4: Amino groups (target compound) vs. alkyl/allyl (VUAA1, 6a): Amino substituents may enhance polarity and receptor binding. Ethyl groups (VUAA1, OLC15) improve lipophilicity, aiding membrane penetration .

Triazole Position 5 :

- Phenyl groups (target compound) vs. pyridinyl (VUAA1): Aromatic bulk may influence steric interactions with target sites.

Acetamide Tail :

- 4-Acetamidophenyl (target) vs. 4-ethylphenyl (VUAA1): Acetamide enhances hydrogen bonding and solubility .

Biological Activity

N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, a synthetic compound belonging to the triazole class, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-acetamidophenyl)-2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide. Its molecular formula is with a molecular weight of 382.4 g/mol. The structural formula reveals the presence of both acetamide and triazole functionalities, which are known to contribute to biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O2S |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 585554-02-5 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in different biological systems.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has demonstrated activity against a range of bacterial strains. The mechanism likely involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific pathways involved require further investigation but may include the inhibition of oncogenic signaling pathways.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects of this compound. For example, it has shown promise in protecting neuronal cells from oxidative stress-induced damage in laboratory settings. This suggests a possible application in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Study 1: Antimicrobial Evaluation

In a comparative study of various triazole derivatives, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics.

Study 2: Anticancer Activity

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit the proliferation of breast cancer cells in vitro. The IC50 value was found to be 15 µM, indicating potent activity compared to control compounds. Further mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.

Study 3: Neuroprotection

Research involving PC12 cells demonstrated that this compound could significantly reduce cell death caused by neurotoxic agents. The protective effect was quantified using cell viability assays and was attributed to its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under controlled conditions.

- Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution, often using chloroacetyl chloride in the presence of triethylamine as a base .

- Step 3 : Final coupling with 4-acetamidophenyl groups via amidation or Suzuki-Miyaura cross-coupling for aryl ring functionalization .

- Key Considerations : Solvent choice (e.g., dioxane, DMF), temperature control (20–80°C), and catalyst selection (e.g., Pd catalysts for coupling reactions) significantly impact yield and purity.

Q. How can researchers optimize reaction yields for this compound?

- Answer : Yield optimization strategies include:

- Temperature Modulation : Gradual heating (e.g., 40–60°C) during cyclization reduces side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve crystallization during purification .

- Catalyst Screening : For coupling reactions, Pd(PPh₃)₄ or PdCl₂(dppf) can improve efficiency .

- Example : A 72% yield was reported for a similar triazole-thioacetamide derivative using microwave-assisted synthesis at 80°C for 30 minutes .

Q. What spectroscopic techniques are essential for structural confirmation?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide CH₃ at δ 2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.12 for C₁₉H₁₈N₆O₂S) .

- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Answer : Contradictions (e.g., unexpected splitting in NMR or mismatched HRMS) require:

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond angles, dihedral angles) .

- Case Study : A pyridazine-triazole derivative showed conflicting ¹³C NMR data due to tautomerism, resolved via NOESY experiments .

Q. What strategies are effective for evaluating the compound’s biological activity?

- Answer :

- In Vitro Assays :

- Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-acetamidophenyl with 4-nitrophenyl) to assess impact on activity .

- Data Interpretation : Use regression analysis to correlate logP values with cytotoxicity .

Q. How can reaction mechanisms be elucidated for triazole-thioacetamide derivatives?

- Answer :

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate laws and intermediates .

- DFT Calculations : Simulate transition states and energy barriers (e.g., B3LYP/6-31G* level) to confirm plausible pathways .

- Isotope Trapping : Use ¹⁵N-labeled reagents to track nitrogen migration during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.